3-(Benzyloxy)picolinic acid

概要

説明

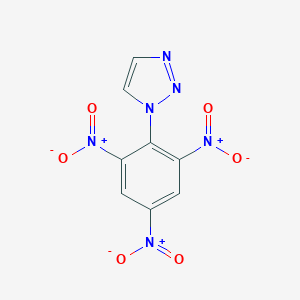

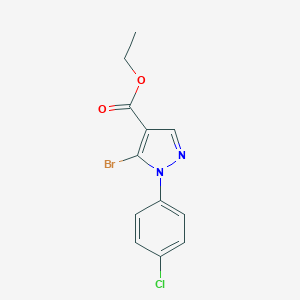

“3-(Benzyloxy)picolinic acid” is a specialty chemical . It is a derivative of picolinic acid, which is an isomer of nicotinic acid and isonicotinic acid .

Molecular Structure Analysis

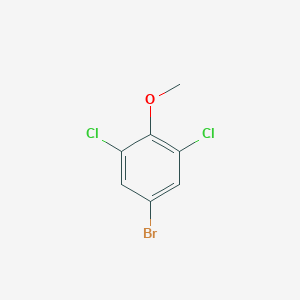

The molecular formula of “3-(Benzyloxy)picolinic acid” is C13H11NO3 . Its molecular weight is 229.23 g/mol . The InChI string is InChI=1S/C13H11NO3/c15-13(16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxy)picolinic acid” include a molecular weight of 229.23 g/mol , XLogP3-AA of 2.2 , Hydrogen Bond Donor Count of 1 , Hydrogen Bond Acceptor Count of 4 , Rotatable Bond Count of 4 , Exact Mass of 229.07389321 g/mol , Monoisotopic Mass of 229.07389321 g/mol , Topological Polar Surface Area of 59.4 Ų , Heavy Atom Count of 17 , and Formal Charge of 0 .

科学的研究の応用

Electrochemical Sensor Development

- Scientific Field: Materials Research .

- Application Summary: Picolinic acid (PIC) is a key metabolite found in the amino acid tryptophan. It has been well-studied for its significant role in mental health disorders, but there has been little research into developing a rapid sensor to detect PIC .

- Methods of Application: A molecularly imprinted polymers (MIPs)-based electrochemical sensor was developed that could rapidly and selectively detect PIC. The sensor’s performance was evaluated using differential pulse voltammetry (DPV) in a linear range between 1 and 5 mM .

- Results: The sensor had a limit of detection of 0.6 mM (S/N = -3) and a limit of quantification of 1.7 mM (S/N = -10). The interference analysis was also conducted on the MIPs sensor to evaluate its ability to selectively detect PIC in the presence of other interfering molecules .

Biodegradation

- Scientific Field: Environmental Sciences .

- Application Summary: Picolinic acid (PA), a C2-carboxylated pyridine derivative, is a significant intermediate used in industrial production. PA is considered hazardous for the environment and human health .

- Methods of Application: A Gram-positive bacterium, Rhodococcus sp. PA18, which aerobically utilizes PA as a source of carbon and energy, was isolated .

- Results: The strain completely degraded 100 mg/L PA within 24 h after induction and formed 6-hydroxypicolinic acid (6HPA), a major PA metabolite .

Antiviral Abilities

- Scientific Field: Virology .

- Application Summary: Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .

- Methods of Application: The specific methods of application were not detailed in the source .

- Results: The specific results or outcomes were not detailed in the source .

Osteogenic Differentiation

- Scientific Field: Orthopedics .

- Application Summary: Picolinic acid (PIC), a catabolite of tryptophan, induces in vitro osteogenic differentiation of mesenchymal stem cells .

- Methods of Application: The specific methods of application were not detailed in the source .

- Results: PIC has an anabolic effect on bone in vivo by increasing bone formation, bone mass, and bone strength in normal and ovariec-tomized C57BL/6 mice .

Coordination Chemistry

- Scientific Field: Inorganic Chemistry .

- Application Summary: Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .

- Methods of Application: The specific methods of application were not detailed in the source .

- Results: After its role in absorption was discovered, zinc picolinate dietary supplements became popular as they were shown to be an effective means of introducing zinc into the body .

Herbicidal Activity

- Scientific Field: Agricultural Chemistry .

- Application Summary: Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides .

- Methods of Application: Using their structural skeleton as a template, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were synthesized .

- Results: The specific results or outcomes were not detailed in the source .

Synthetic Organic Chemistry

- Scientific Field: Organic Chemistry .

- Application Summary: Picolinic acid is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position. It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively . In synthetic organic chemistry, it has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction .

- Methods of Application: The specific methods of application were not detailed in the source .

- Results: The specific results or outcomes were not detailed in the source .

Benzylic Oxidations and Reductions

- Scientific Field: Organic Chemistry .

- Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . The possibility that these observations reflect a general benzylic activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .

- Methods of Application: Such oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations catalyzed air-oxidations are preferred .

- Results: Interestingly, if the benzylic position is completely substituted this oxidative degradation does not occur .

Safety And Hazards

“3-(Benzyloxy)picolinic acid” is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

将来の方向性

Recent studies have shown that picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests that “3-(Benzyloxy)picolinic acid” and other picolinic acid derivatives could potentially be developed into broad-spectrum therapeutics to help fight against a variety of viral diseases .

特性

IUPAC Name |

3-phenylmethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHFMAMJIYHCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571710 | |

| Record name | 3-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)picolinic acid | |

CAS RN |

117523-29-2 | |

| Record name | 3-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)

![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)